![molecular formula C20H19ClN2O5 B2842518 2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953210-87-2](/img/structure/B2842518.png)
2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of isoxazole derivatives and has been shown to possess various biological activities.
Scientific Research Applications
Synthetic Routes and Pharmacological Potential
A novel synthetic route for derivatives of similar structure demonstrated significant α-glucosidase inhibitory potential, indicating potential therapeutic applications in managing diabetes and related metabolic disorders. The synthetic library was constructed using common raw materials, suggesting these compounds could serve as promising drug leads due to their biological activity and synthetic accessibility (Iftikhar et al., 2019).
Photovoltaic and NLO Properties
Spectroscopic and quantum mechanical studies on similar benzothiazolinone acetamide analogs revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and promising non-linear optical (NLO) activity. These findings suggest applications in the development of advanced photovoltaic materials (Mary et al., 2020).
Herbicidal Activities
Research on 2-(5-isoxazolyloxy)acetamide derivatives, which share a similar structural motif, showed potent herbicidal activities against various upland field plants. The structure-activity relationship studies highlighted the importance of specific substituents for herbicidal efficacy, indicating the potential agricultural applications of such compounds (Kai et al., 1998).
Corrosion Inhibition
A study on long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including amidation and 1,3-dipolar cycloaddition reactions, revealed their effectiveness as corrosion inhibitors. This suggests potential applications in protecting materials against corrosion, contributing to longer material lifespans and reduced maintenance costs (Yıldırım & Cetin, 2008).
Anticonvulsant Activity
The synthesis and evaluation of N-substituted derivatives of a structurally similar compound demonstrated significant anticonvulsant activity, providing insights into the development of new therapeutic agents for managing seizures and related neurological disorders (Siddiqui et al., 2014).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-17-8-3-13(9-19(17)26-2)18-10-15(23-28-18)11-22-20(24)12-27-16-6-4-14(21)5-7-16/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDODVDWFYGFHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide |
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